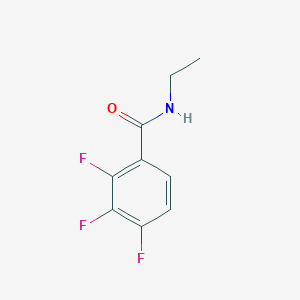
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
描述
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.
Formation of the Isoquinoline Derivative: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, followed by reduction.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole and isoquinoline derivatives through an amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity, often using continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions can occur at the thiadiazole ring or the isoquinoline moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and mechanisms.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and affecting cellular pathways. The thiadiazole ring is known to interact with metal ions, which could be part of its mechanism.
相似化合物的比较
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is unique due to the presence of the cyclohexyl group, which can influence its biological activity and chemical properties, such as solubility and stability.
属性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c24-17(13-23-11-10-14-6-4-5-9-16(14)12-23)20-19-22-21-18(25-19)15-7-2-1-3-8-15/h4-6,9,15H,1-3,7-8,10-13H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANRZFNAYPMXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4816680.png)
![N-[3-(CYCLOPROPYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B4816688.png)
![5,6-dimethyl-3-(2-pyridinylmethyl)-2-{[2-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4816697.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4816707.png)
![N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4816709.png)
![5-(3-hydroxyphenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline-9-carbonitrile](/img/structure/B4816711.png)
![{3-(3-chlorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4816712.png)

![2,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4816727.png)
![(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4816730.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4816745.png)
![Methyl 5-methyl-2-({[1-(pyridin-3-yl)ethyl]carbamoyl}amino)thiophene-3-carboxylate](/img/structure/B4816753.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B4816770.png)
![4-CHLORO-N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE](/img/structure/B4816780.png)
